molecular formula C17H12ClF3N2O3 B11830462 3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B11830462
M. Wt: 384.7 g/mol
InChI Key: AYUHREFIMUIAMC-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions, use of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the chloro and trifluoromethyl groups, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-methoxybenzyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one
  • 3-(5-chloro-2-methoxybenzyl)-5-(4-methylphenyl)-1,3,4-oxadiazol-2(3H)-one
  • 3-(5-chloro-2-methoxybenzyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Uniqueness

The presence of the trifluoromethyl group in 3-(5-chloro-2-methoxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial applications.

Properties

Molecular Formula

C17H12ClF3N2O3

Molecular Weight

384.7 g/mol

IUPAC Name

3-[(5-chloro-2-methoxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C17H12ClF3N2O3/c1-25-14-7-6-13(18)8-11(14)9-23-16(24)26-15(22-23)10-2-4-12(5-3-10)17(19,20)21/h2-8H,9H2,1H3

InChI Key

AYUHREFIMUIAMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)OC(=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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